molecular formula C22H20N6O B2952096 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2200879-51-0

2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

货号: B2952096
CAS 编号: 2200879-51-0
分子量: 384.443
InChI 键: SQENLSQSFVLIQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C22H20N6O and its molecular weight is 384.443. The purity is usually 95%.
BenchChem offers high-quality 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-[[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c1-15-22(25-20-5-3-2-4-19(20)24-15)27-12-16(13-27)14-28-21(29)7-6-18(26-28)17-8-10-23-11-9-17/h2-11,16H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQENLSQSFVLIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CC(C3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one (often abbreviated as DMPY) is a novel organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

DMPY features a unique combination of structural elements:

  • Quinoxaline moiety : Known for diverse biological activities, including antimicrobial and anticancer properties.
  • Azetidine ring : Contributes to the compound's interaction capabilities with biological targets.
  • Dihydropyridazinone core : Associated with various pharmacological effects.

The biological activity of DMPY is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can engage in π-π stacking interactions, while the azetidine ring may form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Biological Activity and Applications

Preliminary studies suggest that compounds similar to DMPY exhibit significant biological activities. The following table summarizes key findings related to its potential therapeutic applications:

Activity Area Description References
Antimicrobial Potential activity against bacterial strains; structural analogs have shown effectiveness against Mycobacterium tuberculosis with IC90 values as low as 3.73 μM.
Anticancer Similar compounds have demonstrated cytotoxicity against various cancer cell lines; ongoing studies are exploring DMPY's efficacy in this area.
Enzyme Inhibition Investigated for its role in inhibiting specific enzymes involved in disease processes.
Neuroprotective Effects Potential applications in neurodegenerative diseases due to interaction with neural receptors.

Case Studies and Research Findings

  • Antitubercular Activity :
    • A study evaluated various substituted derivatives related to DMPY for their antitubercular properties. Compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating strong potential for further development as anti-TB agents .
  • Cytotoxicity Assessment :
    • In vitro studies have assessed the cytotoxic effects of DMPY-related compounds on human embryonic kidney cells (HEK-293), showing low toxicity levels and suggesting a favorable safety profile for further exploration .
  • Molecular Docking Studies :
    • Computational studies have been conducted to predict the binding affinity of DMPY and its analogs to various protein targets, providing insights into their mechanisms of action and guiding future synthesis efforts .

常见问题

Q. What are the recommended synthetic routes for preparing 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one, and how can structural purity be validated?

Answer: The compound’s synthesis involves multi-step reactions, including:

  • Quinoxaline core formation : Condensation of o-phenylenediamine derivatives with carbonyl compounds under acidic conditions, followed by methylation at the 3-position .
  • Azetidine ring functionalization : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the azetidin-3-ylmethyl group .
  • Pyridazine ring assembly : Cyclization of hydrazine derivatives with diketones or via [4+2] cycloaddition strategies .

Q. Structural validation :

  • Spectroscopic techniques : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650–1700 cm1 ^{-1}) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

Answer:

  • Solubility : Perform shake-flask experiments in buffered solutions (pH 1.2–7.4) with UV-Vis spectrophotometry or HPLC quantification .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) and monitor via LC-MS for hydrolysis, oxidation, or photodegradation products. Stability in plasma can be tested using incubation with human liver microsomes .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound, particularly for kinase inhibition or anti-inflammatory activity?

Answer:

  • Analog synthesis : Modify substituents on the quinoxaline (e.g., 3-methyl group), azetidine (e.g., ring size), or pyridazine (e.g., substituents at position 6) .
  • Biological assays :
    • Kinase inhibition : Use enzymatic assays (e.g., ADP-Glo™ Kinase Assay) against target kinases (e.g., TGF-β receptor) .
    • Anti-inflammatory activity : Measure cytokine suppression (e.g., IL-6, TNF-α) in LPS-stimulated macrophages .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and identify key interactions (e.g., hydrogen bonds with kinase active sites) .

Q. How can contradictory data on metabolic pathways be resolved?

Answer:

  • In vitro studies : Compare metabolism in hepatocytes from different species (human vs. rodent) to identify interspecies variations .
  • Isotope labeling : Use 14C^{14}C-labeled compound to track metabolite formation via LC-MS/MS and distinguish phase I (oxidation) vs. phase II (glucuronidation) pathways .
  • Enzyme inhibition assays : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint dominant metabolic enzymes .

Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure, and how does conformation impact biological activity?

Answer:

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., methanol/water) and solve structure using SHELX .
  • Conformational analysis : Compare crystal structures of analogs to identify bioactive conformations (e.g., planar vs. twisted quinoxaline-pyridazine dihedral angles) .

Q. How can environmental fate and ecotoxicological risks be evaluated for this compound?

Answer:

  • Environmental persistence : Use OECD 307 guidelines to assess biodegradation in soil/water systems .
  • Ecotoxicology : Perform acute toxicity assays on Daphnia magna (EC50_{50}) and algae (growth inhibition) .
  • Bioaccumulation potential : Calculate log KowK_{ow} (octanol-water partition coefficient) via shake-flask methods .

Q. What experimental designs are optimal for detecting synergistic/antagonistic effects in combination therapies?

Answer:

  • Checkerboard assay : Test pairwise combinations with standard drugs (e.g., doxorubicin) and calculate fractional inhibitory concentration (FIC) indices .
  • Mechanistic studies : Use transcriptomics (RNA-seq) to identify pathways modulated by the combination .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。